molecular formula C10H17F2NO2 B13065402 rac-ethyl(2R)-1-(2,2-difluoroethyl)piperidine-2-carboxylate

rac-ethyl(2R)-1-(2,2-difluoroethyl)piperidine-2-carboxylate

Cat. No.: B13065402
M. Wt: 221.24 g/mol
InChI Key: BDBLTZLKIMOLJH-MRVPVSSYSA-N
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Description

Rac-ethyl(2R)-1-(2,2-difluoroethyl)piperidine-2-carboxylate: is a chemical compound with a complex name, but let’s break it down. The key components are:

    Ethyl: Refers to the ethyl group (CH₃CH₂-).

    (2R): Indicates the stereochemistry of the piperidine ring.

    1-(2,2-difluoroethyl): Describes a difluoroethyl substituent attached to the piperidine ring.

    Piperidine-2-carboxylate: The core structure, which is a piperidine ring with a carboxylate group (COO⁻) at position 2.

Preparation Methods

Synthetic Routes::

    Ring Opening Reaction:

Industrial Production::
  • Industrial synthesis typically involves large-scale processes.
  • Specific methods and conditions may vary based on proprietary information held by manufacturers.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, converting the piperidine ring to a piperidinone.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The difluoroethyl group can be substituted with other functional groups.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace the difluoroethyl group.

Major Products::
  • Oxidation: Piperidinone derivatives.
  • Reduction: Piperidine alcohols.
  • Substitution: Diverse functionalized piperidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: Exploration of potential drug candidates based on the piperidine scaffold.

    Agrochemicals: Development of insecticides or herbicides.

    Materials Science: Incorporation into polymers or materials.

    Catalysis: As ligands in asymmetric catalysis.

Mechanism of Action

    Targets: Interaction with specific receptors or enzymes.

    Pathways: Modulation of neurotransmitter systems, metabolic pathways, or cellular signaling.

Comparison with Similar Compounds

    Similar Compounds: Piperidine derivatives, such as N-methylpiperidine or piperidine carboxylates.

    Uniqueness: The difluoroethyl substituent sets it apart, influencing properties and reactivity.

Properties

Molecular Formula

C10H17F2NO2

Molecular Weight

221.24 g/mol

IUPAC Name

ethyl (2R)-1-(2,2-difluoroethyl)piperidine-2-carboxylate

InChI

InChI=1S/C10H17F2NO2/c1-2-15-10(14)8-5-3-4-6-13(8)7-9(11)12/h8-9H,2-7H2,1H3/t8-/m1/s1

InChI Key

BDBLTZLKIMOLJH-MRVPVSSYSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CCCCN1CC(F)F

Canonical SMILES

CCOC(=O)C1CCCCN1CC(F)F

Origin of Product

United States

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